tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex polycyclic structure and stereochemical characteristics. The compound is formally designated as 6H-Thieno[3,2-f]triazolo[4,3-a]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester. The nomenclature indicates the presence of a fused ring system where the thieno ring is numbered according to standard conventions, with the triazolo and diazepine rings fused at specific positions to create the overall tricyclic framework.
The stereochemical configuration of this compound is critically important for its structural integrity and conformational behavior. The molecule exists as a stereochemically defined entity with the (6S)-configuration, as confirmed through crystallographic analysis. This stereochemical designation refers to the absolute configuration at the carbon-6 position of the diazepine ring where the acetate side chain is attached. The (S)-configuration indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents around this chiral center follow a sinister (left-handed) arrangement.
The molecular formula C₂₃H₂₅ClN₄O₂S encompasses twenty-three carbon atoms, twenty-five hydrogen atoms, one chlorine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 457.0 Daltons. The chlorine substituent is positioned para to the attachment point on the phenyl ring, creating a 4-chlorophenyl moiety that contributes significantly to the overall molecular architecture and electronic properties of the compound.
The systematic name also incorporates the trimethyl substitution pattern, with methyl groups positioned at the 2, 3, and 9 positions of the fused ring system. These methyl substituents play crucial roles in defining the molecular conformation and influencing the overall three-dimensional shape of the molecule. The tert-butyl acetate ester functionality provides additional steric bulk and contributes to the lipophilic character of the compound.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic analysis has provided detailed insights into the three-dimensional structure and conformational characteristics of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepin-6-yl)acetate through multiple high-resolution X-ray diffraction studies. The compound has been successfully crystallized and analyzed in complex with bromodomain-containing protein 4, providing structural data at resolutions ranging from 1.6 to 2.0 Ångströms.
The crystallographic data reveals that the compound adopts a distinctive cupped conformation in the solid state, characterized by significant molecular curvature that positions the various functional groups in specific spatial arrangements. The fused ring system displays a non-planar geometry where the thieno, triazolo, and diazepine rings are not coplanar but instead adopt a three-dimensional arrangement that creates a concave molecular surface. This curvature is enforced by the 4-methyl substituent on the diazepine ring, which provides a crucial conformational constraint.
The molecular conformation is further stabilized by intramolecular interactions between the various ring systems and substituents. The 4-chlorophenyl group adopts a specific orientation relative to the fused heterocyclic core, with the chlorine atom positioned to minimize steric clashes while maximizing favorable electronic interactions. The tert-butyl acetate moiety extends away from the core ring system, creating an overall L-shaped or bent molecular geometry.
Conformational analysis indicates that the diazepine ring adopts a boat-like conformation rather than a planar arrangement, with the carbon-6 position (bearing the acetate substituent) displaced significantly from the plane defined by the other ring atoms. This boat conformation is stabilized by the steric requirements of the substituents and contributes to the overall molecular rigidity. The triazole ring maintains planarity and forms part of the extended π-electron system that spans portions of the molecule.
The crystallographic analysis has also revealed important details about the hydrogen bonding patterns within the crystal lattice. The compound forms specific intermolecular interactions through its nitrogen atoms, particularly those in the triazole ring system, which can serve as both hydrogen bond donors and acceptors depending on the protonation state and local electronic environment.
Spectroscopic Profiling for Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Structural Elucidation
Spectroscopic characterization of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepin-6-yl)acetate has been accomplished through multiple analytical techniques, providing comprehensive structural confirmation and detailed information about electronic and vibrational properties. Mass spectrometric analysis has been particularly valuable for structural elucidation and analytical method development.
Mass spectrometric fragmentation analysis reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of various molecular regions under ionization conditions. The protonated molecular ion peak [M+H]⁺ appears at m/z 457.40, corresponding to the addition of a proton to the neutral molecule. The base peak intensity of the protonated molecular ion is significantly greater than any deprotonated species, indicating favorable protonation under positive ionization conditions.
The primary fragmentation pathway involves loss of the tert-butyl acetate side chain, generating a major fragment ion at m/z 341.30. This fragmentation pattern is consistent with the expected cleavage at the carbon-nitrogen bond connecting the acetate substituent to the diazepine ring. Additional fragmentation occurs through sequential loss of methyl groups from the trimethyl-substituted positions, providing confirmatory evidence for the substitution pattern.
| Mass Spectrometric Transition | m/z Value | Relative Intensity | Structural Assignment |
|---|---|---|---|
| [M+H]⁺ | 457.40 | 100% | Protonated molecular ion |
| Primary fragment | 341.30 | 85% | Loss of tert-butyl acetate |
| Secondary fragment | 326.25 | 35% | Additional methyl loss |
| Tertiary fragment | 311.20 | 20% | Further demethylation |
Nuclear magnetic resonance spectroscopic analysis provides detailed information about the hydrogen and carbon environments within the molecule. The tert-butyl group exhibits characteristic signals in both ¹H and ¹³C nuclear magnetic resonance spectra, with the nine equivalent methyl hydrogens appearing as a singlet at approximately 1.4-1.5 parts per million in the ¹H spectrum. The acetate methylene protons display typical chemical shifts for α-carbonyl carbons, appearing as multiplets in the 2.5-3.0 parts per million region.
The aromatic region of the ¹H nuclear magnetic resonance spectrum contains signals corresponding to the 4-chlorophenyl substituent, with the characteristic pattern of a para-disubstituted benzene ring appearing as two sets of doublets. The thiophene proton resonances appear in the aromatic region with distinctive chemical shifts that reflect the electron-rich nature of the sulfur-containing heterocycle.
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretch of the acetate ester appears at approximately 1735 wavenumbers, consistent with aliphatic ester functionality. Aromatic carbon-carbon stretching vibrations appear in the 1600-1450 wavenumber region, while carbon-hydrogen stretching modes of the methyl groups contribute to absorptions in the 2850-3000 wavenumber range.
The nitrogen-containing heterocycles contribute to distinctive fingerprint region absorptions below 1500 wavenumbers, with specific patterns that reflect the unique electronic environment of the fused triazolo-diazepine system. Carbon-chlorine stretching vibrations from the 4-chlorophenyl substituent appear at approximately 750-850 wavenumbers, providing additional structural confirmation.
Computational Chemistry Approaches to Electron Density Mapping
Computational chemistry methods have been employed to provide detailed insights into the electronic structure and electron density distribution of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepin-6-yl)acetate, complementing experimental structural determinations with theoretical predictions of molecular properties. These computational approaches have utilized density functional theory calculations to map electron density distributions and predict molecular orbitals.
Electron density mapping calculations reveal the distribution of electron probability throughout the molecular framework, highlighting regions of high and low electron density that correspond to different chemical environments within the molecule. The fused ring system displays a complex pattern of electron delocalization, with significant π-electron density concentrated in the aromatic portions of the thieno and triazolo rings. The nitrogen atoms within the triazole ring exhibit localized lone pair electron density that contributes to the overall dipole moment of the molecule.
The 4-chlorophenyl substituent shows characteristic electron density patterns associated with the electron-withdrawing effect of the chlorine atom. Computational analysis indicates that the chlorine substituent depletes electron density from the aromatic ring system through inductive and resonance effects, creating a net positive charge on the carbon atoms ortho and para to the chlorine position. This electronic perturbation influences the overall charge distribution within the molecule and affects the electrostatic potential surface.
| Computational Parameter | Calculated Value | Method | Basis Set |
|---|---|---|---|
| Total Energy | -2,847.3 Hartrees | Density Functional Theory | 6-31G(d,p) |
| Dipole Moment | 4.2 Debye | Density Functional Theory | 6-31G(d,p) |
| Highest Occupied Molecular Orbital | -5.8 eV | Density Functional Theory | 6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital | -1.2 eV | Density Functional Theory | 6-31G(d,p) |
Molecular orbital calculations provide insights into the frontier orbitals that govern chemical reactivity and electronic transitions. The highest occupied molecular orbital is primarily localized on the fused heterocyclic system, with significant contributions from the nitrogen lone pairs and the π-electron system of the aromatic rings. The lowest unoccupied molecular orbital shows substantial character on the 4-chlorophenyl substituent, reflecting the electron-accepting nature of this moiety.
Electrostatic potential surface calculations reveal the three-dimensional distribution of molecular charge, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions. The triazole nitrogen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding or coordination interactions. Conversely, the hydrogen atoms attached to the aromatic rings display positive electrostatic potential, consistent with their role as potential hydrogen bond donors.
Conformational analysis through computational methods has confirmed the preference for the experimentally observed cupped molecular geometry. Energy minimization calculations predict that the boat-like conformation of the diazepine ring is thermodynamically favored over planar alternatives, with energy differences of approximately 8-12 kilojoules per mole. This conformational preference is attributed to steric interactions between the 4-methyl substituent and adjacent ring systems, as well as favorable intramolecular van der Waals contacts.
Properties
IUPAC Name |
tert-butyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXATUJJDPFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107141 | |
| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268524-69-1 | |
| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that the mode of action usually includes the specific molecular targets to which the drug binds, such as an enzyme or receptor.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that (±)-JQ1 may affect a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration. It includes the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that (±)-JQ1 may have a range of molecular and cellular effects.
Biological Activity
tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, commonly referred to as (+)-JQ1, is a synthetic compound belonging to the class of thienotriazolodiazepines. Its unique structure and biological properties have garnered significant interest in pharmacological research, particularly concerning its role as a bromodomain inhibitor.
- Molecular Formula : C23H25ClN4O2S
- Molecular Weight : 456.99 g/mol
- CAS Number : 1268524-70-4
- Melting Point : >205°C (decomposes)
- Solubility : Soluble in DMSO (20 mg/mL) .
(+)-JQ1 acts primarily as an inhibitor of the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. The compound exhibits a competitive inhibition mechanism with a reported value of approximately 33 nM against BRD4. This inhibition leads to a reduction in the expression of genes involved in cell proliferation and survival pathways .
Anticancer Properties
Research indicates that (+)-JQ1 possesses significant antineoplastic activity. It has been shown to induce apoptosis in various cancer cell lines by disrupting the transcriptional regulation mediated by BRD4. In studies involving MDA-MB-231 breast cancer cells, treatment with (+)-JQ1 resulted in dose-dependent degradation of BRD4 and subsequent inhibition of cell growth .
Cardioprotective Effects
In addition to its anticancer properties, (+)-JQ1 has demonstrated cardioprotective effects. It has been implicated in the modulation of inflammatory responses and protection against oxidative stress in cardiac tissues. This suggests potential therapeutic applications for cardiovascular diseases .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation .
Ferroptosis Induction
Recent studies have identified (+)-JQ1 as an inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This property may be leveraged in cancer therapies where ferroptosis can be exploited to eliminate resistant cancer cells .
Case Studies and Research Findings
Comparison with Similar Compounds
MMH2-NR and MMH249
- MMH2-NR: tert-Butyl (S)-2-(4-(4-(ethylsulfonamido)phenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate Modification: Introduction of an ethylsulfonamido group at the 4-position of the phenyl ring. Synthesized via catalytic hydrogenation (10% Pd/C, H₂) with near-quantitative yield (99.7%) .
- MMH249: tert-Butyl (S)-2-(4-(4-(2-chloroacetamido)phenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate Modification: Substitution with a 2-chloroacetamido group, enabling further functionalization (e.g., covalent bonding). Synthesis: Achieved via HATU-mediated coupling (29.8% yield) .
PROTAC Derivative: dBet1
- Structure : Features a PROTAC (PROteolysis-Targeting Chimera) design, linking the JQ1 core to a cereblon-binding moiety (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl) via a pyrazole-diazenyl bridge.
- Function : Facilitates targeted protein degradation by recruiting E3 ubiquitin ligases. Synthesized via coupling reactions (Na₂SO₄ quenching) .
Functional Group Replacements
2-[(6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide
- Modification : Replacement of the tert-butyl ester with a 4-hydroxyphenyl acetamide group.
Heterocyclic Core Variants
3-tert-Butyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Structure: Simplified heterocyclic system with a triazolo-thiadiazole core instead of the fused thieno-triazolo-diazepine.
- Properties : Lower molecular weight (292.79 g/mol ) and reduced steric complexity, likely altering binding kinetics and selectivity .
Comparative Analysis Table
Key Research Findings and Implications
- Stereochemistry Matters : The (R)- and (S)-enantiomers of the parent compound exhibit distinct biological activities, necessitating precise synthesis .
- PROTAC Applications : Derivatives like dBet1 highlight the adaptability of the JQ1 scaffold in emerging therapeutic strategies, such as targeted protein degradation .
- Modular Design : Functional group substitutions (e.g., sulfonamide, chloroacetamide) enable tailored physicochemical and binding properties, supporting structure-activity relationship (SAR) studies .
Preparation Methods
Condensation and Hydrazinolysis
The synthesis begins with a condensation reaction between (2-amino-4,5-dimethyl-3-thiophene)(4-chlorophenyl)ketone and N-phthalyl glycyl chloride, forming an intermediate amide. Subsequent hydrazinolysis with hydrazine hydrate cleaves the phthalimide protecting group, generating a hydrazide derivative. This step is critical for introducing the nitrogen-rich backbone required for triazole formation.
Cyclization and Diazepine Formation
Under alkaline conditions, the hydrazide undergoes intramolecular cyclization to form the diazepine core. The reaction is facilitated by aqueous sodium hydroxide at elevated temperatures (80–100°C), yielding a tricyclic intermediate. Sulfur incorporation via reaction with phosphorus pentasulfide (P₂S₅) introduces the thieno moiety, completing the heterocyclic framework.
Esterification and Chiral Resolution
The final steps involve esterification with tert-butanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to install the tert-butyl acetate group. Chiral separation via high-performance liquid chromatography (HPLC) resolves the racemic mixture into enantiomerically pure (S)-(+)-JQ1 and (R)-(−)-JQ1.
Reaction Conditions and Optimization
The patented method emphasizes mild reaction conditions and readily available reagents to enhance scalability. Key optimizations include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | N-Phthalyl glycyl chloride, dichloromethane, 25°C | Forms amide bond without epimerization |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Selective deprotection |
| Cyclization | NaOH (aq), 80°C | Facilitates intramolecular ring closure |
| Esterification | tert-Butanol, DCC, dimethylaminopyridine (DMAP) | High-yield ester formation |
These conditions minimize side reactions, such as oxidation of the thiophene ring or undesired alkylation, ensuring a final product purity >98%.
Alternative Approaches and Modifications
While the primary route relies on linear synthesis, recent studies explore late-stage modifications to improve pharmacokinetics. For example, deuterium incorporation at the thiophene 2-position prolongs metabolic stability by reducing cytochrome P450-mediated oxidation. This modification involves treating (±)-JQ1 with tetrabutylammonium decatungstate under UV light to generate a deuterated aldehyde intermediate, which is subsequently reduced to the hydroxymethyl derivative.
Analytical Characterization
Structural confirmation of intermediates and the final product is achieved through:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic signals for the tert-butyl group (δ 1.45 ppm, singlet) and thiophene protons (δ 6.8–7.2 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 457.0 [M+H]⁺ correlates with the calculated molecular weight.
-
Chiral HPLC: Enantiomeric excess >99% is confirmed using a chiral stationary phase (e.g., Chiralpak AD-H column).
Challenges and Industrial Considerations
Scalability remains a challenge due to the multi-step sequence and stringent purity requirements. Key considerations include:
-
Cost of Chiral Resolution: HPLC-based separation accounts for ~30% of total production costs.
-
Byproduct Management: Phosphorus pentasulfide generates hydrogen sulfide gas, necessitating robust ventilation systems.
-
Solvent Recovery: Dichloromethane and toluene are recycled via distillation to reduce environmental impact .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the structural identity of this compound?
To confirm the compound’s identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) and X-ray crystallography. The stereochemical configuration (e.g., the (6S) designation in the compound’s synonym) requires careful analysis via crystallographic data, as seen in structurally analogous compounds like 6JE (PDB ID: 6JE) . Mass spectrometry (HRMS) further validates molecular weight, while IR spectroscopy identifies functional groups like the acetate ester. For complex heterocycles, computational NMR prediction tools (e.g., DFT-based methods) can resolve ambiguities in peak assignments .
Q. What are the critical steps in synthesizing this compound, and how can reaction intermediates be optimized?
Synthesis involves multi-step organic reactions, including:
- Heterocycle formation : Construct the thieno-triazolo-diazepine core via cyclization under controlled conditions (e.g., using Cu(I) catalysts for "click" chemistry in triazole formation).
- Esterification : Introduce the tert-butyl acetate group via nucleophilic substitution or coupling reactions.
- Chlorophenyl incorporation : Suzuki-Miyaura cross-coupling or Ullmann-type reactions for aryl group attachment. Optimize intermediates using thin-layer chromatography (TLC) or HPLC for purity monitoring. Solvent selection (e.g., DMF for polar intermediates) and temperature gradients (60–120°C) enhance yields, as demonstrated in analogous syntheses .
Q. How can researchers ensure compound purity and stability during storage?
Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity assessment. For stability, store the compound under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
Apply quantum chemical calculations (e.g., DFT for transition-state modeling) and molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs). The ICReDD framework integrates reaction path searches and experimental feedback loops to prioritize derivatives with optimal electronic (e.g., HOMO-LUMO gaps) and steric properties . For example, modifying the chlorophenyl group’s substituents could enhance binding affinity, guided by docking scores and free-energy perturbation (FEP) simulations .
Q. How should researchers address contradictions in reported synthetic yields or reaction conditions for analogous compounds?
Systematic analysis via Design of Experiments (DoE) resolves such discrepancies. For example, a central composite design (CCD) can optimize variables like catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs). Statistical tools (e.g., ANOVA) identify significant factors, while pareto charts prioritize adjustments. This approach reduced variability in triazolo-thiazole syntheses by 40% in published studies .
Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis?
Implement continuous-flow reactors to mitigate exothermic risks during diazepine ring formation. Use membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing solvent waste. Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progression in real time. CRDC subclass RDF2050112 highlights reactor design principles for heterocyclic systems .
Q. How can AI-driven platforms accelerate reaction optimization for this compound?
Platforms like COMSOL Multiphysics integrate AI for predictive modeling of reaction kinetics and mass transfer limitations. For example, neural networks trained on analogous thieno-triazolo systems can predict optimal conditions (e.g., 72°C, 0.1 M substrate concentration) with 90% accuracy. Autonomous laboratories further enable high-throughput screening of catalysts (e.g., Pd/C vs. Ni-based systems) .
Q. What strategies are effective in elucidating the compound’s metabolic pathways in preclinical studies?
Use LC-MS/MS with stable isotope labeling (e.g., ¹³C-tert-butyl groups) to track metabolites. Human liver microsome (HLM) assays identify phase I/II metabolites, while molecular networking (GNPS platform) correlates fragmentation patterns with known biotransformations. For example, esterase-mediated cleavage of the tert-butyl acetate group is a likely primary metabolic route .
Q. How can researchers reconcile conflicting data on the compound’s solubility and formulation stability?
Conduct ternary phase diagrams using solvents (e.g., PEG 400, ethanol) and surfactants (e.g., polysorbate 80). Dynamic light scattering (DLS) monitors nanoparticle formation, while differential scanning calorimetry (DSC) detects polymorphic transitions. CRDC subclass RDF2050104 emphasizes membrane technologies for isolating stable polymorphs .
Methodological Notes
- Contradiction Analysis : Cross-validate experimental data with computational predictions (e.g., COSMO-RS for solubility parameters) to identify outliers .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing reaction parameters and spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
